molecular formula C11H6F3NO2 B8618529 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde

Cat. No.: B8618529
M. Wt: 241.17 g/mol
InChI Key: OYSXNTPXYUQKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-8(6-16)17-15-10(9)7-4-2-1-3-5-7/h1-6H

InChI Key

OYSXNTPXYUQKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (Intermediate I-12A, 0.4 g, 1.645 mmol) in dichloromethane (5 mL) was added Dess-Martin Periodinane (0.767 g, 1.809 mmol) over a period of 2 min. at 0° C. under a nitrogen atmosphere. The milky suspension was stirred at 0° C. for 10 min. and at room temperature for 30 min. An additional 65 mgs of Dess-Martin reagent was added at room temperature and the contents were stirred at room temperature for 3 h. To the reaction mixture was added 10 mL of a 1:1 mixture of sat. aq. NaHCO3 and aq. sodium thiosulfate, slowly at room temperature. After stirring the reaction mixture for 10 min. at room temperature, the dichloromethane layer was separated and the aqueous layer re-extracted with dichloromethane (10 mL). The combined dichloromethane layers were dried over sodium sulfate and concentrated under reduced pressure to yield 3-phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde (0.385 g, 1.596 mmol, 97% yield) as an oil, which was used as such for the subsequent step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 10.14 (s, 1H) 7.63-7.70 (m, 2H) 7.47-7.60 (m, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.767 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Three

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